

Application Notes and Protocols for Diastereoselective Aziridination to Form N-Tosylaziridines

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Compound of Interest

Compound Name: *N*-Tosylaziridine

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Introduction

The diastereoselective synthesis of **N-tosylaziridines** represents a cornerstone in modern synthetic organic chemistry, providing access to valuable chiral building blocks for the pharmaceutical and agrochemical industries. Aziridines, as strained three-membered nitrogen-containing heterocycles, are versatile intermediates that can undergo regioselective and stereoselective ring-opening reactions to afford a variety of important nitrogenous compounds, including amino alcohols, diamines, and unnatural amino acids. This document provides detailed application notes and experimental protocols for several key metal-catalyzed diastereoselective aziridination reactions.

Data Presentation

The following tables summarize the quantitative data for various diastereoselective aziridination reactions, allowing for easy comparison of different catalytic systems and substrates.

Table 1: Zirconium-Catalyzed Diastereoselective Aziridination of Alkenes with Chloramine-T

Entry	Alkene Substrate	Catalyst	Solvent	Time (h)	Yield (%)	Diastereomeric Ratio (dr)
1	Styrene	ZrO(dipic) (HMPA) (1 mol%)	DCE	16	95	>99:1
2	trans- β -Methylstyrene	ZrO(dipic) (HMPA) (1 mol%)	DCE	16	92	>99:1
3	cis- β -Methylstyrene	ZrO(dipic) (HMPA) (1 mol%)	DCE	16	88	>99:1
4	Indene	ZrO(dipic) (HMPA) (1 mol%)	DCE	16	91	>99:1
5	1-Octene	ZrO(dipic) (HMPA) (1 mol%)	DCE	16	85	N/A

Table 2: Rhodium-Catalyzed Diastereoselective Aziridination of Alkenes

Entry	Alkene Substrate	Catalyst	Nitrene Source	Solvent	Time (h)	Yield (%)	Diastereomeric Ratio (dr)
1	trans-Anethole	Rh ₂ (OAc) ₄ (2 mol%)	TsN ₃	CH ₂ Cl ₂	12	85	>95:5
2	cis-Stilbene	Rh ₂ (esp) ₂ (1 mol%)	PhI=NNs	PhCl	4	98	>98:2
3	Cyclohexene	Rh ₂ (OAc) ₄ (2 mol%)	TsN ₃	CH ₂ Cl ₂	12	78	N/A
4	1-Methylcyclohexene	Rh ₂ (esp) ₂ (1 mol%)	PhI=NNs	PhCl	4	91	>98:2

Table 3: Copper-Catalyzed Diastereoselective Aziridination of Chiral Allylic Alcohols

Entry	Alkene Substrate	Catalyst	Ligand	Nitrene Source	Solvent	Time (h)	Yield (%)	Diastereomeric Ratio (dr)
1	(E)-Hex-3-en-2-ol	Cu(OTf) ₂ (5 mol%)	(S)-Ph-BOX	PhI=NTs	CH ₂ Cl ₂	24	88	95:5
2	(Z)-Hex-3-en-2-ol	Cu(OTf) ₂ (5 mol%)	(S)-Ph-BOX	PhI=NTs	CH ₂ Cl ₂	24	85	92:8
3	Cinnamyl alcohol	Cu(OTf) ₂ (5 mol%)	(R)-tBu-BOX	PhI=NTs	CH ₂ Cl ₂	24	92	97:3

Table 4: Iron-Catalyzed Diastereoselective Aziridination of α,β -Unsaturated Ketones

Entry	Alkene Substrate	Catalyst	Ligand	Nitrene Source	Solvent	Time (h)	Yield (%)	Diastereomeric Ratio (dr)
1	Chalcone	Fe(OTf) ₂ (10 mol%)	Pyridine - bis(oxazoline)	PhI=NTs	CH ₃ CN	12	82	90:10
2	(E)-4-Phenylbut-3-en-2-one	Fe(OTf) ₂ (10 mol%)	Pyridine - bis(oxazoline)	PhI=NTs	CH ₃ CN	12	78	88:12

Experimental Protocols

Protocol 1: Zirconium-Catalyzed Diastereoselective Aziridination of Alkenes with Chloramine-T

This protocol is adapted from the work of Moura-Letts and coworkers.[1][2]

Materials:

- Alkene (1.0 mmol)
- ZrO(dipic)(HMPA) (0.01 mmol, 1 mol%)
- Tetrabutylammonium bromide (TBAB, 0.075 mmol, 7.5 mol%)
- Chloramine-T trihydrate (1.5 mmol)
- 1,2-Dichloroethane (DCE), anhydrous (10 mL)
- Dichloromethane (DCM)
- Silica gel for column chromatography
- Celite

Procedure:

- To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add ZrO(dipic)(HMPA) (3.9 mg, 0.01 mmol) and tetrabutylammonium bromide (24.2 mg, 0.075 mmol).
- Add anhydrous 1,2-dichloroethane (10 mL) to the flask and stir the mixture at room temperature.
- Add Chloramine-T trihydrate (422 mg, 1.5 mmol) to the reaction mixture and stir vigorously for 5 minutes.
- Add the alkene (1.0 mmol) to the reaction mixture.
- Stir the reaction at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of Celite and silica gel, washing with dichloromethane.

- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired **N-tosylaziridine**.

Protocol 2: Rhodium-Catalyzed Diastereoselective Aziridination of Alkenes with Tosyl Azide

This protocol is a general procedure based on established rhodium-catalyzed aziridination reactions.

Materials:

- Alkene (1.0 mmol)
- Rhodium(II) acetate dimer $[\text{Rh}_2(\text{OAc})_4]$ (0.02 mmol, 2 mol%)
- Tosyl azide (1.2 mmol)
- Dichloromethane (CH_2Cl_2), anhydrous (10 mL)
- Silica gel for column chromatography

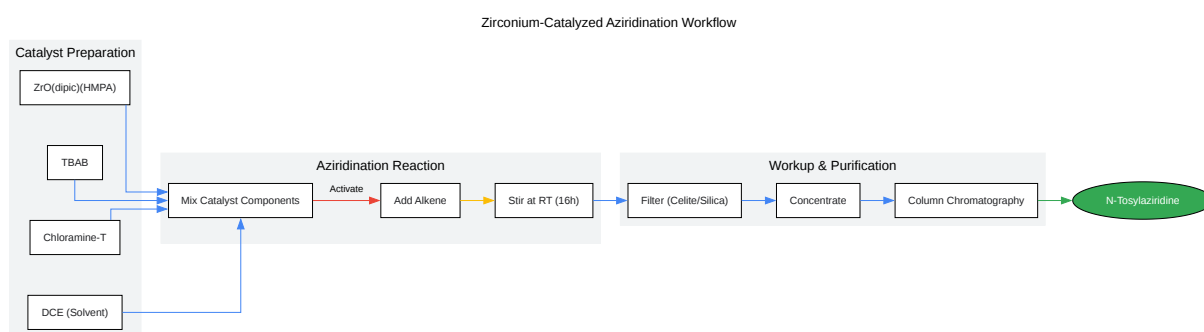
Procedure:

- To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add rhodium(II) acetate dimer (8.8 mg, 0.02 mmol).
- Add anhydrous dichloromethane (5 mL) and the alkene (1.0 mmol).
- In a separate vial, dissolve tosyl azide (236 mg, 1.2 mmol) in anhydrous dichloromethane (5 mL).
- Add the tosyl azide solution to the reaction mixture dropwise over a period of 1 hour at room temperature.
- Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC.

- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired **N-tosylaziridine**.

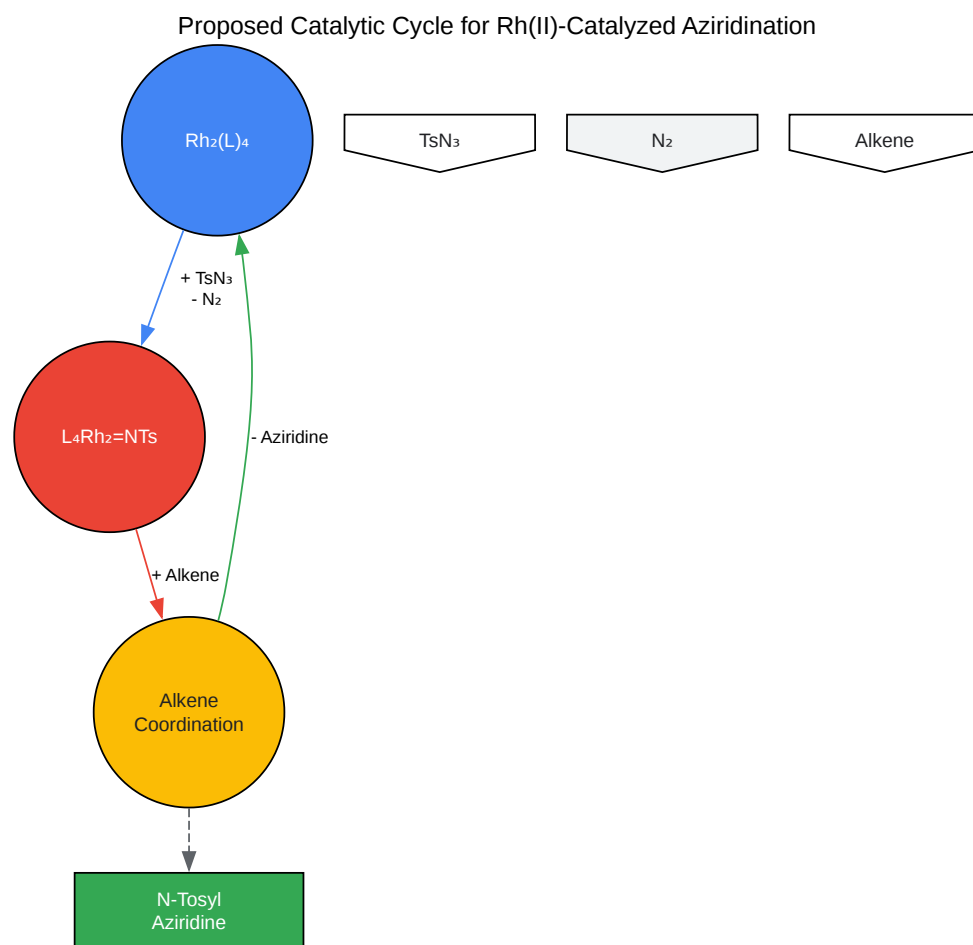
Visualizations

The following diagrams illustrate the proposed catalytic cycles and experimental workflows for the diastereoselective aziridination reactions.



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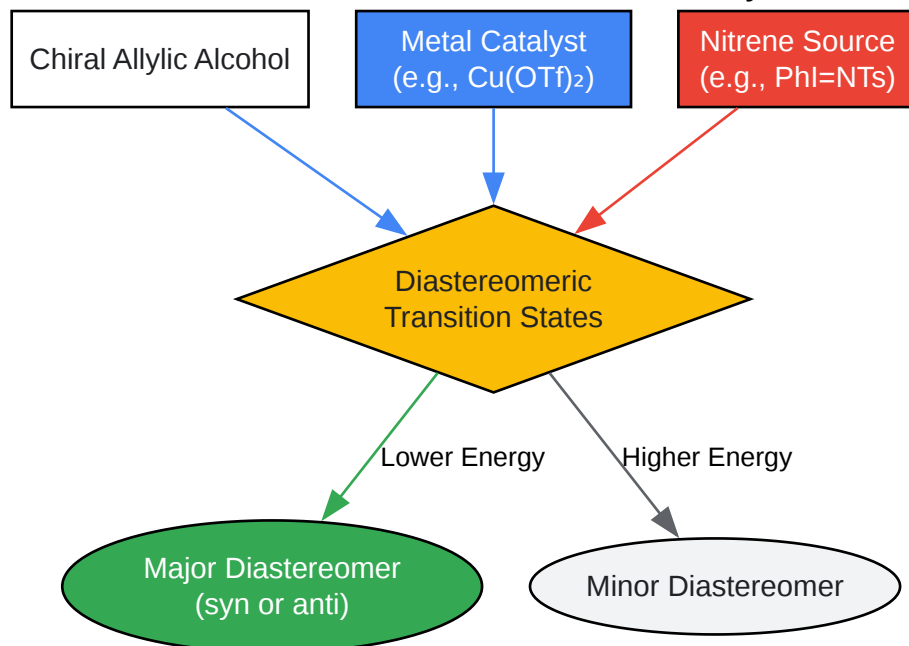
Caption: Experimental workflow for Zirconium-catalyzed aziridination.



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Caption: Proposed catalytic cycle for Rh(II)-catalyzed aziridination.

Diastereoselective Aziridination of a Chiral Allylic Alcohol



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References

- 1. Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
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